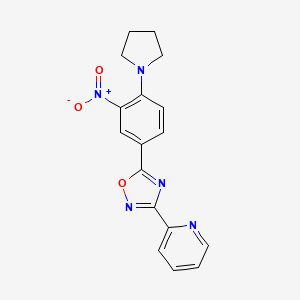
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to possess potent antimicrobial and antiviral activities against a wide range of pathogens, including bacteria, fungi, and viruses.
Mecanismo De Acción
The exact mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by targeting various cellular pathways and molecular targets. For example, the compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. In vivo studies have shown that the compound can suppress tumor growth in animal models and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is its diverse biological activities, which make it a versatile compound for studying various cellular pathways and molecular targets. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, the compound may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole. One direction is to explore its potential applications in combination therapy with other anticancer agents. Another direction is to investigate its potential as a lead compound for the development of new antimicrobial and antiviral agents. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Métodos De Síntesis
The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)aniline with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Propiedades
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-12(6-7-14(15)21-9-3-4-10-21)17-19-16(20-25-17)13-5-1-2-8-18-13/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZTEJMFCKJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

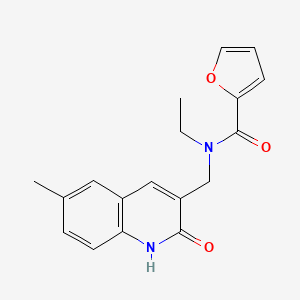
![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
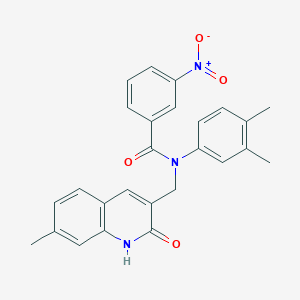
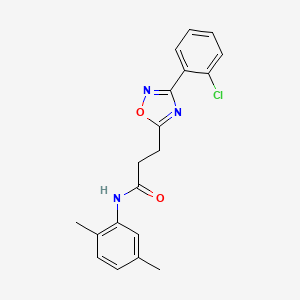
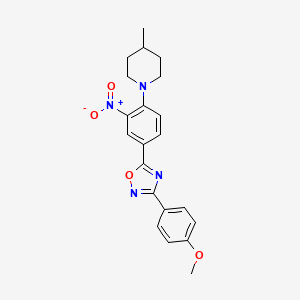
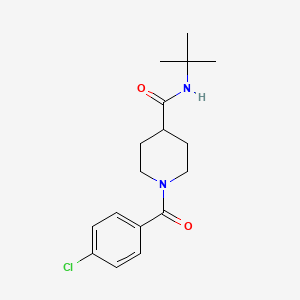


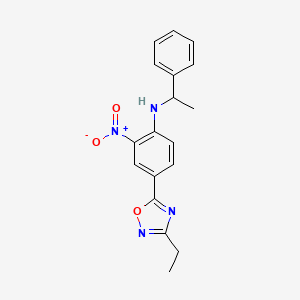
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
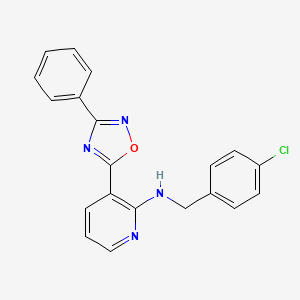
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)